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Compound of Interest

Compound Name: M133

Cat. No.: B15585742 Get Quote

An important clarification on nomenclature: Initial searches for "M133" in the context of ion

channel modulation predominantly yield results for "ML133". It is highly probable that "M133" is

a typographical error in some literature, and the correct designation for the well-characterized

Kir2.1 channel inhibitor is ML133. This guide will focus on the extensive experimental data

available for ML133 and will also clarify the nature of other molecules with similar designations

to prevent confusion.

ML133 is a potent and selective small molecule inhibitor of the Kir2.x family of inwardly

rectifying potassium (Kir) channels.[1][2] It has emerged as a critical tool for researchers

studying the physiological and pathological roles of these channels in various cellular

processes. This guide provides a comprehensive comparison of ML133's performance,

detailed experimental protocols for its use, and an overview of its mechanism of action.

Performance and Selectivity of ML133
ML133 demonstrates selective inhibition of the Kir2 family of potassium channels (Kir2.1,

Kir2.2, Kir2.3, and Kir2.6) with micromolar to sub-micromolar potency.[1][3][4] Its selectivity is a

key feature, as it shows significantly weaker activity against other Kir channels, such as Kir1.1

(ROMK), Kir4.1, and Kir7.1.[1][3][4][5] The inhibitory potency of ML133 is notably pH-

dependent, with increased potency at higher pH levels.[1][2][6]
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The half-maximal inhibitory concentrations (IC₅₀) of ML133 against a panel of inwardly

rectifying potassium channels are summarized in the table below. This data is crucial for

designing experiments and interpreting results.

Channel
Subtype

Species
IC₅₀ (μM) at pH
7.4

IC₅₀ (μM) at pH
8.5

Reference

Kir2.1 mouse 1.8 0.29 [1][2][3][5]

Kir2.2 human 2.9 Not Reported [3][4]

Kir2.3 human 4.0 Not Reported [3][4]

Kir2.6 human 2.8 Not Reported [3][4]

Kir1.1 (ROMK) rat > 300 85.5 [1][3][4][5]

Kir4.1 rat 76 Not Reported [1][3][4][5]

Kir7.1 human 33 Not Reported [1][3][4][5]

Mechanism of Action
ML133 acts as a pore blocker for Kir2.1 channels.[1] Site-directed mutagenesis studies have

identified specific amino acid residues, D172 and I176, within the second transmembrane

segment (M2) of the Kir2.1 channel as critical for the inhibitory action of ML133.[1][2] The pH-

dependent potency of ML133 suggests that its protonation state influences its binding and

inhibitory activity.[1][6]

Below is a diagram illustrating the proposed inhibitory mechanism of ML133 on the Kir2.1

potassium channel.
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Mechanism of ML133 Inhibition on Kir2.1 Channel
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Caption: Proposed mechanism of ML133 inhibition of the Kir2.1 channel.

Experimental Protocols
The inhibitory effects of ML133 on Kir2 channels are typically characterized using

electrophysiological and fluorescence-based assays.

Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through channels in the cell

membrane.

Objective: To measure the inhibitory effect of ML133 on Kir2.1 currents.

Methodology:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15585742?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation: HEK293 cells stably expressing the Kir2.1 channel are cultured on glass

coverslips.

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled

with an internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, pH

adjusted to 7.2 with KOH).

Recording: A gigaohm seal is formed between the pipette and the cell membrane. The

membrane patch is then ruptured to achieve the whole-cell configuration.

Voltage Protocol: Cells are held at a holding potential of -80 mV. A series of voltage steps or

ramps are applied to elicit Kir2.1 currents. For example, a ramp from -100 mV to +100 mV

can be used.[7]

Compound Application: A baseline recording of Kir2.1 current is established. ML133 is then

perfused into the bath solution at various concentrations.

Data Analysis: The inhibition of the Kir2.1 current is measured at each concentration of

ML133 to determine the IC₅₀ value.
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Whole-Cell Patch-Clamp Workflow for ML133 Testing
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Caption: Workflow for assessing ML133 activity using patch-clamp.
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Thallium Flux Assay
This is a high-throughput fluorescence-based assay used for screening and characterizing ion

channel modulators.

Objective: To determine the inhibitory potency of ML133 on Kir2.1 channels in a high-

throughput format.

Methodology:

Cell Plating: HEK293 cells expressing Kir2.1 are plated in 384-well plates.[8]

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[7]

Compound Incubation: Cells are incubated with varying concentrations of ML133.

Thallium Stimulation: A solution containing thallium (Tl⁺), which acts as a surrogate for K⁺, is

added to the wells.

Fluorescence Reading: The influx of Tl⁺ through open Kir2.1 channels leads to an increase

in fluorescence, which is measured by a kinetic imaging plate reader.[7]

Data Analysis: The reduction in the fluorescence signal in the presence of ML133 is used to

calculate the IC₅₀ value.[8]
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Thallium Flux Assay Workflow for ML133 Screening
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Caption: High-throughput screening workflow for ML133 using a thallium flux assay.

Clarification of Other "M133"-Related Molecules
To avoid confusion, it is important to distinguish ML133 from other molecules that may appear

in searches for "M133":

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15585742?utm_src=pdf-body-img
https://www.benchchem.com/product/b15585742?utm_src=pdf-body
https://www.benchchem.com/product/b15585742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CD133 (also known as Prominin-1): This is a glycoprotein, not a small molecule ion channel

blocker. It is used as a marker for stem cells in various tissues and cancers.

MDL 28133A: This is a selective 5-HT2 receptor antagonist and has a completely different

mechanism of action and therapeutic target compared to ML133.

Maridebart cafraglutide (AMG133): This is an antibody-peptide conjugate that acts as a

GIPR antagonist and GLP-1 agonist, being investigated for the treatment of obesity.

These molecules are structurally and functionally distinct from ML133 and are not relevant

alternatives for studying Kir2 channels.

In conclusion, ML133 is a valuable and selective pharmacological tool for investigating the

function of Kir2.x channels. Its well-characterized inhibitory profile and the availability of robust

experimental protocols make it an essential compound for researchers in the fields of

electrophysiology, pharmacology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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